![molecular formula C17H33ClN2O6S B15130613 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15130613.png)
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lincomycin B Hydrochloride is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is closely related to Lincomycin A, with both compounds being used to treat serious bacterial infections, particularly those caused by Gram-positive bacteria . Lincomycin B Hydrochloride is less commonly used than its counterpart, Lincomycin A, but it still holds significant importance in the field of antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lincomycin B Hydrochloride is typically produced through the fermentation of Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The resulting broth is then subjected to various purification steps to isolate Lincomycin B .
Industrial Production Methods: Industrial production of Lincomycin B Hydrochloride involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors, where parameters such as temperature, pH, and aeration are carefully controlled to optimize yield. The crude product is then purified using techniques like chromatography to obtain high-purity Lincomycin B Hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions: Lincomycin B Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can alter the oxidation state of the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of Lincomycin B Hydrochloride .
Wissenschaftliche Forschungsanwendungen
Lincomycin B Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It serves as a tool to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in the development of new antibiotics and in the study of bacterial infections.
Industry: It is employed in the production of veterinary antibiotics and as a feed additive to promote growth in livestock
Wirkmechanismus
Lincomycin B Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This action effectively halts protein synthesis, leading to bacterial cell death . The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of the peptidyl transferase reaction .
Vergleich Mit ähnlichen Verbindungen
Lincomycin B Hydrochloride is often compared to other lincosamide antibiotics, such as:
Lincomycin A: The most closely related compound, with similar antibacterial activity but higher clinical usage.
Clindamycin: A semi-synthetic derivative of Lincomycin A, known for its higher potency and broader spectrum of activity.
Uniqueness: Lincomycin B Hydrochloride is unique due to its specific structural differences from Lincomycin A, which result in slightly different pharmacokinetic properties and antibacterial activity. Its role as a secondary product in the fermentation process also distinguishes it from the more commonly used Lincomycin A .
Eigenschaften
Molekularformel |
C17H33ClN2O6S |
|---|---|
Molekulargewicht |
429.0 g/mol |
IUPAC-Name |
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H |
InChI-Schlüssel |
MGUWHIXJDICIPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


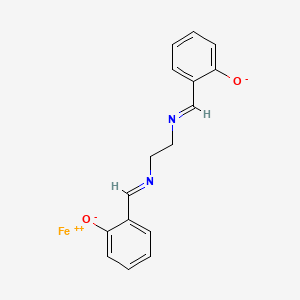
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)
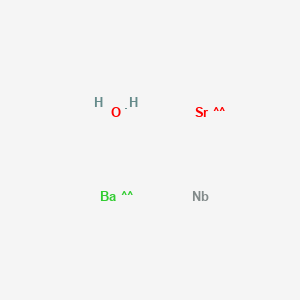
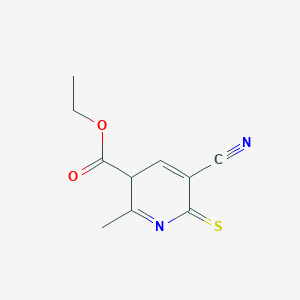



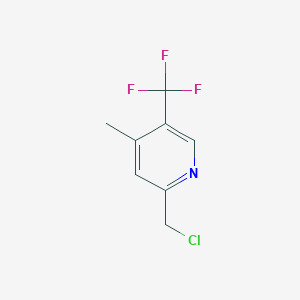

![[1-Hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B15130591.png)
![5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15130594.png)
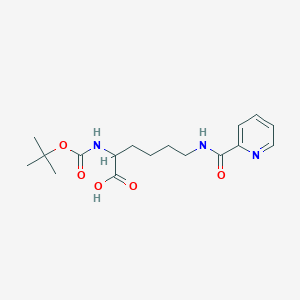
![(NZ)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine](/img/structure/B15130621.png)
